molecular formula C15H26N6O2 B12707213 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-(2-methylbutyl)- CAS No. 117740-64-4

2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-(2-methylbutyl)-

Cat. No.: B12707213
CAS No.: 117740-64-4
M. Wt: 322.41 g/mol
InChI Key: FXVRNMBCZNFKBG-UHFFFAOYSA-N
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Description

2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-(2-methylbutyl)- is a complex organic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-(2-methylbutyl)- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives and triazole precursors. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the triazolopyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the diethylaminoethyl and methylbutyl groups via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the diethylaminoethyl group.

    Reduction: Reduction reactions could be used to modify the triazolopyrimidine core or the side chains.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce new alkyl or aryl groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or nucleic acids, thereby modulating their activity. The exact pathways would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2H-1,2,3-Triazolo(4,5-d)pyrimidine derivatives: Other compounds in this class with different substituents.

    Pyrimidine analogs: Compounds with similar core structures but different functional groups.

Uniqueness

The uniqueness of 2H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 2-(2-(diethylamino)ethyl)-4-(2-methylbutyl)- lies in its specific substituents, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

CAS No.

117740-64-4

Molecular Formula

C15H26N6O2

Molecular Weight

322.41 g/mol

IUPAC Name

2-[2-(diethylamino)ethyl]-4-(2-methylbutyl)triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C15H26N6O2/c1-5-11(4)10-20-13-12(14(22)16-15(20)23)17-21(18-13)9-8-19(6-2)7-3/h11H,5-10H2,1-4H3,(H,16,22,23)

InChI Key

FXVRNMBCZNFKBG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN1C2=NN(N=C2C(=O)NC1=O)CCN(CC)CC

Origin of Product

United States

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